molecular formula C7H15NO B1315321 (1R,2R)-2-(Dimethylamino)cyclopentanol CAS No. 68327-05-9

(1R,2R)-2-(Dimethylamino)cyclopentanol

Cat. No.: B1315321
CAS No.: 68327-05-9
M. Wt: 129.2 g/mol
InChI Key: RXMKVUFGNZHQEE-RNFRBKRXSA-N
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Description

(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Reductive Amination: Cyclopentanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R,2R) enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the dimethylamino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

(1R,2R)-2-(Dimethylamino)cyclopentanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Dimethylamino)cyclopentanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, affecting their activity and function.

Comparison with Similar Compounds

    (1S,2S)-2-(Dimethylamino)cyclopentanol: The enantiomer of (1R,2R)-2-(Dimethylamino)cyclopentanol.

    Cyclopentanol: A simpler compound with only a hydroxyl group on the cyclopentane ring.

    2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but a different carbon backbone.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a dimethylamino group and a hydroxyl group on the cyclopentane ring. This combination of functional groups and chirality makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511773
Record name (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-05-9
Record name Cyclopentanol, 2-(dimethylamino)-, trans-(-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68327-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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